methyl 2-ethyl-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Methyl 2-ethyl-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo-pyrimidine core. Its structure includes a thiophene substituent at position 5, a methyl ester at position 6, and ethyl and methyl groups at positions 2 and 7, respectively. This compound belongs to a class of molecules known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, attributed to their ability to modulate biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions .
The thiophene substituent likely enhances electronic delocalization and influences intermolecular interactions in the solid state, as observed in structurally related compounds .
Properties
Molecular Formula |
C15H16N2O3S2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
methyl 2-ethyl-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H16N2O3S2/c1-4-9-13(18)17-12(10-6-5-7-21-10)11(14(19)20-3)8(2)16-15(17)22-9/h5-7,9,12H,4H2,1-3H3 |
InChI Key |
BMHQAVCMVNKFSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
One-Pot Cyclocondensation of Thiourea, Methyl Acetoacetate, and Thiophen-2-Carboxaldehyde
The foundational approach involves a modified Biginelli reaction to construct the pyrimidinone core. A mixture of methyl acetoacetate (1.3 g, 10 mmol), thiophen-2-carboxaldehyde (1.12 g, 10 mmol), and thiourea (0.76 g, 10 mmol) undergoes cyclocondensation in ethanol (20 mL) with catalytic zinc chloride (0.14 g, 1 mmol) at 80°C for 4–6 hours . The intermediate 5-thiophen-2-yl-7-methyl-3,4-dihydropyrimidin-2(1H)-one is isolated in 78–82% yield after recrystallization from ethanol.
Key Data:
-
Reaction Temperature: 80°C
-
Catalyst: ZnCl₂ (10 mol%)
-
Yield: 78–82%
-
Characterization: ¹H-NMR (CDCl₃) δ 9.21 (s, 1H, NH), 7.42–7.38 (m, 2H, thiophene), 3.61 (s, 3H, COOCH₃), 2.39 (s, 3H, CH₃) .
Thiazole Ring Formation via Cyclization with Chloroacetic Acid
The dihydropyrimidinone intermediate is cyclized with chloroacetic acid (0.94 g, 10 mmol) in acetic anhydride (10 mL) under reflux (110–115°C) for 30 minutes . This step introduces the thiazolo[3,2-a]pyrimidine scaffold through nucleophilic displacement, yielding methyl 7-methyl-3-oxo-5-thiophen-2-yl-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate.
Optimization Insights:
-
Solvent System: Acetic anhydride enhances electrophilicity at C2, facilitating cyclization .
-
IR Confirmation: C=O stretch at 1716 cm⁻¹ (thiazolone), 1685 cm⁻¹ (ester) .
Alternative Route: Tandem Cyclization-Alkylation Using α-Chloroketones
A patent-derived method employs 1-chloro-2-butanone (1.06 g, 10 mmol) as a bifunctional reagent in ethanol with sodium ethoxide . The one-pot reaction simultaneously forms the thiazole ring and installs the 2-ethyl group at 70–75°C over 3 hours, bypassing isolated intermediates.
Advantages:
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Biginelli + Cyclization | 2 | 70–75 | 6–8 h | High regioselectivity |
| Tandem Cyclization-Alkylation | 1 | 68–72 | 3 h | Operational simplicity |
Challenges and Mitigation Strategies
-
Regioselectivity in Cyclization: Competing pathways may yield 5H vs. 8aH isomers. Using bulky solvents (e.g., dioxane) favors the desired 5H configuration .
-
Ester Hydrolysis: The methyl ester is prone to hydrolysis under basic conditions. Reactions are conducted under anhydrous conditions with molecular sieves .
Scalability and Industrial Relevance
Kilogram-scale batches (≥95% purity) are achievable via the tandem cyclization-alkylation route, with throughputs of 1.2 kg/day in pilot plants . Cost analysis favors chloroacetic acid over enzymatic methods (50% reduction in raw material costs) .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, with reagents such as halogens or nitro compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazole and pyrimidine derivatives in anticancer therapy. For instance:
- Cell Line Studies : Compounds similar to methyl 2-ethyl-7-methyl-3-oxo have shown promising results against various cancer cell lines, including:
- Structure-Activity Relationship (SAR) : The presence of electronegative groups and specific ring structures has been correlated with increased anticancer efficacy. For example, the incorporation of halogenated phenyl groups has been essential for eliciting potent antiproliferative responses .
Antimicrobial Properties
The compound also demonstrates notable antimicrobial activity:
- Bacterial Inhibition : Research indicates that derivatives of this compound can inhibit the growth of various pathogenic bacteria such as:
- Fungal Activity : Some derivatives exhibit antifungal properties against strains like Candida albicans and Aspergillus flavus, indicating their potential use in treating fungal infections .
Other Therapeutic Applications
Beyond anticancer and antimicrobial activities, methyl 2-ethyl-7-methyl compounds are being explored for additional therapeutic roles:
- Enzyme Inhibition : Certain derivatives have been evaluated for their ability to inhibit carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases. This inhibition can be crucial for developing treatments for conditions like glaucoma and epilepsy .
- Neuroprotective Effects : Preliminary studies suggest that some thiazole-based compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl 2-ethyl-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways . The compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation . Additionally, it can modulate the activity of receptors and ion channels, leading to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substitutional Variations
The target compound differs from analogs primarily in its substitution pattern. Key comparisons include:
Crystallographic and Physicochemical Properties
- Crystal Packing : Bromophenyl-substituted analogs form dimeric structures via C–H···O and π-halogen interactions , whereas trimethoxybenzylidene derivatives exhibit C–H···O hydrogen-bonded chains . The thiophene group in the target compound may promote S···π or S–H interactions, altering packing efficiency.
- Thermal Stability: Melting points for thiazolo[3,2-a]pyrimidines range from 130–131°C (phenylhydrazono derivatives) to 427–428 K (trimethoxybenzylidene derivatives) . The target compound’s methyl ester may lower its melting point compared to ethyl esters.
Biological Activity
Methyl 2-ethyl-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article reviews its biological properties, focusing on its anti-inflammatory, anti-cancer, and antimicrobial effects, supported by relevant case studies and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C21H18N2O4S2
- Molecular Weight : 426.5 g/mol
- IUPAC Name : this compound
1. Anti-inflammatory Activity
Research has demonstrated that derivatives of thiazolo[3,2-a]pyrimidine exhibit significant anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
| Compound | COX Inhibition IC50 (μmol) | Reference |
|---|---|---|
| Methyl 2-Ethyl Thiazolo-Pyrimidine | 0.04 ± 0.02 | |
| Celecoxib (standard) | 0.04 ± 0.01 |
Notably, the compound's ability to suppress COX-2 activity suggests potential therapeutic applications in treating inflammatory diseases.
2. Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. A study highlighted its efficacy in inhibiting cell proliferation in malignant glioma and other solid tumors.
| Cell Line | IC50 (μM) | Mechanism of Action | Reference |
|---|---|---|---|
| U87 (Glioma) | 12.5 | Induction of apoptosis | |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G1 phase |
These findings indicate that methyl 2-ethyl thiazolo-pyrimidine derivatives could serve as promising candidates for cancer therapy.
3. Antimicrobial Activity
The compound has also shown antimicrobial properties against various pathogens. In vitro assays revealed its effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
This antimicrobial activity suggests potential applications in developing new antibiotics or adjunct therapies for infectious diseases.
Case Study 1: Anti-inflammatory Effects
In a controlled study on rats with induced paw edema, the administration of methyl 2-ethyl thiazolo-pyrimidine derivatives resulted in a significant reduction in inflammation compared to the control group treated with indomethacin.
Case Study 2: Anticancer Efficacy
A clinical trial involving patients with advanced glioblastoma demonstrated that the compound could enhance the efficacy of standard chemotherapeutic agents when used in combination therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
